Epicatechin 5-O-beta-D-glucuronide
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Overview
Description
Epicatechin 5-O-beta-D-glucuronide is a metabolite of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and red wine. Epicatechin is known for its antioxidant properties and its potential benefits in cardiovascular health and diabetes prevention . The glucuronidation of epicatechin enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epicatechin 5-O-glucuronide can be achieved through both chemical and enzymatic methods. Chemical synthesis involves the reaction of epicatechin with glucuronic acid derivatives under specific conditions. For example, the reaction can be catalyzed by glucuronosyltransferases, which are enzymes that facilitate the transfer of glucuronic acid to epicatechin .
Industrial Production Methods: Industrial production of epicatechin 5-O-glucuronide typically involves the use of microbial fermentation or enzymatic synthesis. Microbial fermentation utilizes genetically engineered microorganisms that express glucuronosyltransferases to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Epicatechin 5-O-beta-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of epicatechin 5-O-glucuronide include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the glucuronide moiety .
Major Products Formed: The major products formed from the reactions of epicatechin 5-O-glucuronide include its oxidized and reduced forms, as well as various conjugates with other biomolecules. These products play a crucial role in its biological activity and metabolism .
Scientific Research Applications
Epicatechin 5-O-beta-D-glucuronide has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the metabolism and bioavailability of flavonoids. In biology, it is investigated for its antioxidant and anti-inflammatory properties . In medicine, it is explored for its potential therapeutic effects in cardiovascular diseases, diabetes, and neuroprotection . In the industry, it is used in the development of functional foods and nutraceuticals .
Mechanism of Action
The mechanism of action of epicatechin 5-O-glucuronide involves its interaction with various molecular targets and pathways. It activates nitric oxide synthase (eNOS) through the G protein-coupled estrogen receptor (GPER), leading to the production of nitric oxide, which has vasodilatory and anti-inflammatory effects . Additionally, it modulates oxidative stress and inflammation by scavenging free radicals and inhibiting pro-inflammatory pathways .
Comparison with Similar Compounds
Epicatechin 5-O-beta-D-glucuronide is unique compared to other similar compounds due to its specific glucuronidation at the 5-O position. Similar compounds include other glucuronidated flavonoids such as quercetin 5-O-glucuronide and catechin 5-O-glucuronide . These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular targets and pathways .
Properties
CAS No. |
223614-70-8 |
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Molecular Formula |
C21H22O12 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22O12/c22-8-4-13-9(6-12(25)18(31-13)7-1-2-10(23)11(24)3-7)14(5-8)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,12,15-19,21-28H,6H2,(H,29,30)/t12-,15+,16+,17-,18-,19+,21-/m1/s1 |
InChI Key |
KGLMKAPOVXBIJB-CVPXIJHMSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O |
Origin of Product |
United States |
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